molecular formula C33H40N2O4 B15194526 Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester CAS No. 132565-17-4

Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester

Cat. No.: B15194526
CAS No.: 132565-17-4
M. Wt: 528.7 g/mol
InChI Key: PRRJHDLIZGFHHO-OKCNIUFZSA-N
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Description

Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of chiral centers and the introduction of various functional groups. The process may start with the preparation of key intermediates, followed by coupling reactions, protection and deprotection steps, and final purification. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of related compounds.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbamic acid, ((1S,2S,4R)-5-(((1R)-2,3-dihydro-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-1,1-dimethylethyl ester include other carbamic acid derivatives with similar structural features and functional groups.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which may confer unique chemical and biological properties. Comparing its activity and properties with those of similar compounds can highlight its potential advantages and applications.

Properties

CAS No.

132565-17-4

Molecular Formula

C33H40N2O4

Molecular Weight

528.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(1R)-2,3-dihydro-1H-inden-1-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C33H40N2O4/c1-33(2,3)39-32(38)35-29(21-24-14-8-5-9-15-24)30(36)22-26(20-23-12-6-4-7-13-23)31(37)34-28-19-18-25-16-10-11-17-27(25)28/h4-17,26,28-30,36H,18-22H2,1-3H3,(H,34,37)(H,35,38)/t26-,28-,29+,30+/m1/s1

InChI Key

PRRJHDLIZGFHHO-OKCNIUFZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3CCC4=CC=CC=C34)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3CCC4=CC=CC=C34)O

Origin of Product

United States

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